molecular formula C9H15ClN2 B019915 4-Isopropylphenylhydrazine hydrochloride CAS No. 118427-29-5

4-Isopropylphenylhydrazine hydrochloride

Cat. No.: B019915
CAS No.: 118427-29-5
M. Wt: 186.68 g/mol
InChI Key: LMFPPUVGWDZXMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropylphenylhydrazine hydrochloride can be synthesized by neutralizing 4-isopropylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 4-isopropylphenylhydrazine in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and then adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Isopropylphenylhydrazine hydrochloride serves as an essential starting material for synthesizing a variety of organic compounds. It has been utilized in the preparation of:

  • Triazole Derivatives : The compound can be reacted with isatins to produce 2-(4-Isopropylphenyl)-2H-[1,2,3]triazole, which demonstrates potential biological activities .
  • Hydrazone Compounds : It is also used to synthesize hydrazone derivatives, which have shown promising antibacterial and antitubercular properties .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antibacterial Activity : A series of compounds derived from this hydrazine have been found to be potent against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One derivative was noted to be more effective than traditional antibiotics like ciprofloxacin .
  • Antitumor Activity : Some synthesized compounds demonstrated substantial anti-proliferative effects against cancer cell lines (A549, HT-1080, SGC-7901), with IC50 values as low as 0.054 µM, indicating strong potential for cancer treatment .

Structure-Activity Relationship Studies

The compound is frequently employed in structure-activity relationship (SAR) studies to explore the effects of different substituents on biological activity. For instance:

  • Cytoprotective Effects : In studies involving Alzheimer's disease models, certain derivatives showed significant cytoprotective effects against oxidative stress induced by hydrogen peroxide .
  • Inhibition of Aβ Aggregation : The inhibition of amyloid-beta aggregation has been correlated with lipophilicity in various derivatives synthesized from this compound .

Table 1: Biological Activities of Derivatives

CompoundActivity TypeTargetIC50 Value
A14AntibacterialMRSA< 1 µg/mL
9cAntitumorA5490.054 µM
10cAntitubulinHT-10800.16 µM

Case Study: Synthesis of Triazole Derivatives

In a study published in MDPI, researchers synthesized several triazole derivatives from this compound and evaluated their biological activities. The results indicated that these derivatives could potentially serve as multitarget agents in treating neurodegenerative diseases due to their ability to inhibit Aβ aggregation .

Mechanism of Action

The mechanism of action of 4-isopropylphenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropylphenylhydrazine hydrochloride is unique due to its isopropyl group, which imparts distinct chemical properties and reactivity compared to other phenylhydrazine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

4-Isopropylphenylhydrazine hydrochloride (4IPH) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of neurodegenerative diseases and antimicrobial applications. This article explores the biological activity of 4IPH, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

4IPH is characterized by its hydrazine functional group, which is crucial for its biological activity. The compound has been reported to inhibit the synthesis of galacturonic acid, a vital precursor for bacterial cell wall biosynthesis, by binding to the enzyme UDP-galactose 4-epimerase. This inhibition disrupts bacterial growth and has led to investigations into its antibacterial properties .

Additionally, 4IPH exhibits significant neuroprotective effects by inhibiting the formation of amyloid beta plaques, which are implicated in Alzheimer's disease. The compound's ability to inhibit oxidative enzymes such as oxidases and peroxidases contributes to its anti-inflammatory and neuroprotective properties .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Mechanism Reference
Inhibition of Amyloid Beta Aggregation Reduces formation of amyloid plaques; potential use in Alzheimer's treatment
Antibacterial Activity Inhibits bacterial cell wall synthesis; effective against gram-positive bacteria
Anti-inflammatory Effects Inhibits oxidative enzymes, reducing inflammation
Cytoprotective Effects Protects cells from oxidative stress and toxicity

Alzheimer's Disease Research

A study investigated the structure-activity relationship (SAR) of various derivatives of hydrazone compounds similar to 4IPH. It was found that 4IPH and its derivatives significantly inhibited amyloid beta aggregation with an IC50 value as low as 0.43 µM, demonstrating strong potential as therapeutic agents in Alzheimer's disease . The research highlighted that modifications to the hydrazone moiety could enhance bioactivity, suggesting avenues for further development.

Antibacterial Studies

In another study focusing on antimicrobial properties, 4IPH was evaluated against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent antibacterial activity superior to some clinical antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent . The mechanism was linked to its ability to target FtsZ, a protein essential for bacterial cell division.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of 4-Isopropylphenylhydrazine hydrochloride in organic chemistry?

  • Methodology : The compound is commonly synthesized via condensation reactions. For example, reacting this compound with aldehydes (e.g., 5-methoxyisatin or benzaldehyde derivatives) in methanol at room temperature yields hydrazone derivatives . Typical conditions include equimolar ratios of reactants and purification via recrystallization or column chromatography.

Q. What analytical techniques are recommended for quantifying this compound in solution?

  • Methodology : UV-Vis spectroscopy with phosphomolybdic acid (PMA) as a derivatizing agent can be employed. A stock solution in 0.1 M HCl (prepared at 0.1 g/100 mL) is mixed with PMA, and absorbance is measured at 700 nm . Calibration curves using standard solutions ensure accuracy.

Q. How should this compound be stored to maintain stability?

  • Methodology : Store at -20°C in airtight containers protected from light. Solubility data indicate compatibility with DMSO and methanol for experimental use .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Work in a fume hood to prevent inhalation of dust .

Advanced Research Questions

Q. How can reaction conditions be optimized for azo-coupling of this compound with aryl diazonium salts to enhance yield?

  • Methodology : Adjust pH to acidic conditions (HCl, 0.1 M) and maintain temperatures between 0–5°C during diazotization. Use stoichiometric excess of the diazonium salt (1.2–1.5 eq) and monitor reaction progress via TLC .

Q. What mechanistic insights explain the anti-amyloidogenic activity of hydrazone derivatives synthesized from this compound?

  • Methodology : Thioflavin T (ThT) fluorescence assays show inhibition of Aβ40 aggregation. Co-incubate 100 μM test compounds with Aβ40 in PBS + 2% HFIP for 2 hours at 25°C. IC50 values are calculated for inhibitors showing >80% activity .

Q. How do structural modifications (e.g., isopropyl substitution) impact the biological activity of phenylhydrazine derivatives?

  • Methodology : Comparative studies using 4-methyl or 4-methoxy analogs reveal steric and electronic effects. Molecular docking and 3D-QSAR models assess interactions with amyloidogenic targets. The isopropyl group enhances hydrophobic binding in enzyme pockets .

Q. How can NMR spectroscopy resolve discrepancies in reported melting points (183–185°C vs. 203°C)?

  • Methodology : Characterize purity via 1^1H NMR (CD3OD, 400 MHz) to detect impurities. Differences may arise from polymorphic forms or hydration states. Reproduce melting points using slow heating rates (1°C/min) .

Properties

IUPAC Name

(4-propan-2-ylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFPPUVGWDZXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369807
Record name 4-Isopropylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118427-29-5
Record name 4-Isopropylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(propan-2-yl)phenyl]hydrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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